molecular formula C23H24O11 B1263205 7,3'-Di-O-methylisoorientin

7,3'-Di-O-methylisoorientin

Cat. No.: B1263205
M. Wt: 476.4 g/mol
InChI Key: JCIFZANQIXZLGH-QJLVSEQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoorientin 7,3'-dimethyl ether is a tetrahydroxyflavone that is isoorientin in which the phenolic hydrogens at positions 3' and 7 have been replaced by methyl groups. It has a role as a plant metabolite. It is a flavone C-glycoside, a polyphenol, a dihydroxyflavone and a dimethoxyflavone. It derives from an isoorientin.

Scientific Research Applications

Biosynthesis and Structural Modifications

  • Biosynthesis of Methylated Flavonoids : The biosynthesis of 3'-O-methylisoorientin, structurally related to 7,3'-Di-O-methylisoorientin, from luteolin involves O-methylation and C-glycosylation. This process is significant for producing flavonoids with enhanced stability, bioactivity, and bioavailability (Gu et al., 2021).

Fluorine and Fluorinated Motifs

  • Role of Fluorine in Bioisosteres : While not directly related to this compound, research on fluorine substitution in bioisosteres provides insights into how substituents can influence the potency and biological properties of compounds like this compound (Meanwell, 2018).

Methylation and Isoflavonoids

  • Biotransformation of Isoflavonoids : The study of isoflavonoid biotransformation by enzymes highlights the importance of structural changes, like methylation, which is relevant to understanding the properties of this compound (Seeger et al., 2003).

Proteome-Wide Enrichment of Methylated Proteins

  • Methylated Lysine Enrichment : Research on the enrichment of methylated proteins in the context of lysine methylation provides a broader understanding of methylation processes, which can be extrapolated to the study of methylated compounds like this compound (Carlson et al., 2013).

Antioxidant and Anti-Cancer Properties

  • Isoorientin and Cancer Cells : Isoorientin, a compound related to this compound, has been studied for its effects on inducing apoptosis in cancer cells. This indicates potential medicinal applications of flavonoid compounds in cancer treatment (Yuan et al., 2012).

Properties

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C23H24O11/c1-31-13-5-9(3-4-10(13)25)12-6-11(26)17-15(33-12)7-14(32-2)18(20(17)28)23-22(30)21(29)19(27)16(8-24)34-23/h3-7,16,19,21-25,27-30H,8H2,1-2H3/t16-,19-,21+,22-,23+/m1/s1

InChI Key

JCIFZANQIXZLGH-QJLVSEQISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)C4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,3'-Di-O-methylisoorientin
Reactant of Route 2
7,3'-Di-O-methylisoorientin
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7,3'-Di-O-methylisoorientin
Reactant of Route 4
7,3'-Di-O-methylisoorientin
Reactant of Route 5
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Reactant of Route 6
7,3'-Di-O-methylisoorientin

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